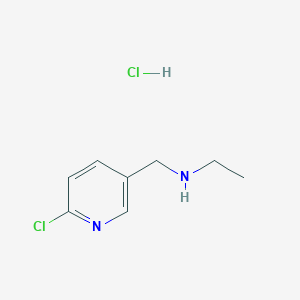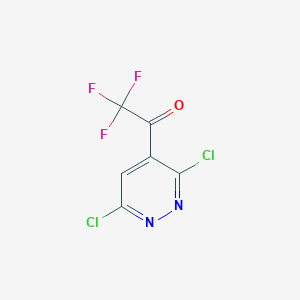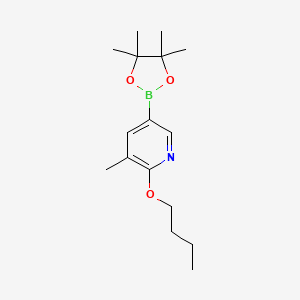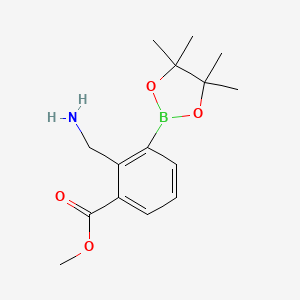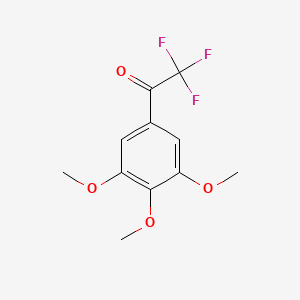![molecular formula C10H9ClN2O2 B1403057 [3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇 CAS No. 1159252-17-1](/img/structure/B1403057.png)
[3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇
描述
The compound is a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products, such as ibotenic acid . They are also found in a number of pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of similar compounds often involves the presence of a pyrimidine or pyridine moiety . These moieties are aromatic rings containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition, where a metal catalyst, such as palladium, donates electrons to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, some compounds are solid at room temperature .科学研究应用
合成和分子结构
杂环化合物的合成: N-取代的 4-甲基-2-吡咯烷酮与甲醇中的碱性甲醇钠反应已被用来得到 5-甲氧基化的 3-吡咯啉-2-酮,这表明了一条可能与合成与 "[3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇" 相关的化合物的途径,用于农用化学品或医药化合物 (Ghelfi 等人,2003)。
吡啶的催化甲基化: 已经开发出一种使用甲醇和甲醛对吡啶进行甲基化的催化方法,这可能适用于修饰 "[3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇" 结构以增强其在药物发现过程中的潜在用途的特性 (Grozavu 等人,2020)。
吡啶稠合杂环的形成: 通过异恶唑并[4,5-c]-吡啶与 Mo(CO)6 在回流甲醇中反应来合成功能化的吡啶稠合杂环,提供了一种多用途的程序,该程序可能与 "[3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇" 衍生物的合成或修饰有关 (Donati 等人,2003)。
分子对接和生物活性
- 抗癌和抗菌剂: 新型杂环化合物的合成和分子对接研究,包括 1,3-恶唑并吡啶基吡唑啉,显示出显着的抗癌和抗菌活性。这些发现表明 "[3-(5-氯-吡啶-2-基)-5-甲基-异恶唑-4-基]-甲醇" 的衍生物也可能具有生物学相关的活性,使其成为药物开发的潜在候选物 (Katariya 等人,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWAQBWQWWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

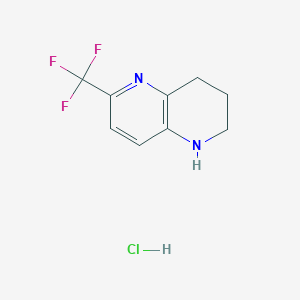
![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
